molecular formula C21H25ClN4O2 B11659584 2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N'-[(Z)-(2-methoxyphenyl)methylidene]acetohydrazide

2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N'-[(Z)-(2-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11659584
M. Wt: 400.9 g/mol
InChI Key: JOYTZSANRMPYQD-UCQKPKSFSA-N
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Description

2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N’-[(Z)-(2-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a piperazine ring, a chlorophenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N’-[(Z)-(2-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzyl chloride with piperazine to form 4-(2-chlorobenzyl)piperazine. This intermediate is then reacted with acetohydrazide in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N’-[(Z)-(2-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N’-[(Z)-(2-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its interactions with specific biological targets.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N’-[(Z)-(2-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The piperazine ring and chlorophenyl group are known to interact with various receptors and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cetirizine: A second-generation antihistamine with a similar piperazine structure.

    Levocetirizine: An enantiomer of cetirizine with similar pharmacological properties.

    Hydroxyzine: A first-generation antihistamine that is metabolized to cetirizine.

Uniqueness

2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N’-[(Z)-(2-methoxyphenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C21H25ClN4O2

Molecular Weight

400.9 g/mol

IUPAC Name

2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(Z)-(2-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C21H25ClN4O2/c1-28-20-9-5-3-6-17(20)14-23-24-21(27)16-26-12-10-25(11-13-26)15-18-7-2-4-8-19(18)22/h2-9,14H,10-13,15-16H2,1H3,(H,24,27)/b23-14-

InChI Key

JOYTZSANRMPYQD-UCQKPKSFSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=N\NC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl

Canonical SMILES

COC1=CC=CC=C1C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl

Origin of Product

United States

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